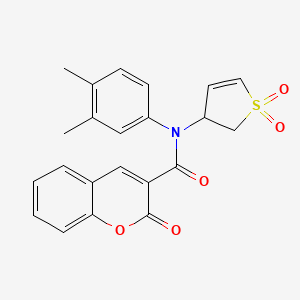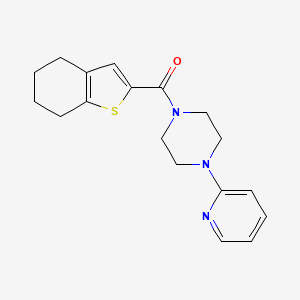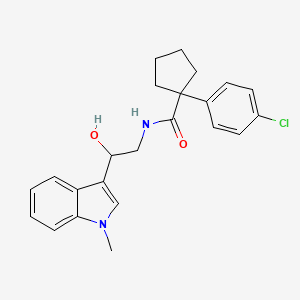![molecular formula C8H16ClNO B2826304 8-Oxa-5-azaspiro[3.6]decane;hydrochloride CAS No. 2287302-08-1](/img/structure/B2826304.png)
8-Oxa-5-azaspiro[3.6]decane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-5-azaspiro[3.6]decane hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a spirocyclic compound that contains a nitrogen atom and an oxygen atom in its ring structure. It is also known as spiro[4.5]decan-8-one, 2,3,3a,4,5,6-hexahydro-8-oxa-5-aza-, hydrochloride (1:1), and has the chemical formula C10H18ClNO2.
Mecanismo De Acción
The exact mechanism of action of 8-Oxa-5-azaspiro[3.6]decane hydrochloride is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. 8-Oxa-5-azaspiro[3.6]decane hydrochloride is thought to enhance the activity of GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 8-Oxa-5-azaspiro[3.6]decane hydrochloride can produce a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. This may explain its anticonvulsant and anxiolytic effects. Additionally, it has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Oxa-5-azaspiro[3.6]decane hydrochloride is its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects that make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively complex synthesis method. This can make it difficult to produce in large quantities, which may limit its use in research studies.
Direcciones Futuras
There are several future directions for research on 8-Oxa-5-azaspiro[3.6]decane hydrochloride. One area of interest is its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with the GABA neurotransmitter system. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in research studies.
Métodos De Síntesis
The synthesis of 8-Oxa-5-azaspiro[3.6]decane hydrochloride can be achieved through a multi-step process. The first step involves the reaction between 4-chlorobutanal and 1,2-ethanediamine, which results in the formation of a Schiff base. This Schiff base is then reacted with 1,3-propanediol to form a spirocyclic intermediate. The final step involves the reduction of the spirocyclic intermediate with sodium borohydride to form 8-Oxa-5-azaspiro[3.6]decane hydrochloride.
Aplicaciones Científicas De Investigación
8-Oxa-5-azaspiro[3.6]decane hydrochloride has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
8-oxa-5-azaspiro[3.6]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-6-10-7-5-9-8;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRXHAPLJVHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)


![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)



![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)
![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)